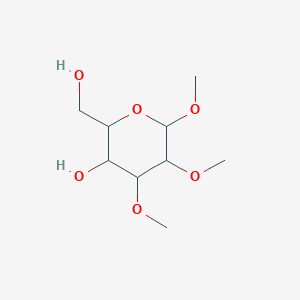

Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside

Description

Methyl 2,3-di-O-methyl-α-D-glucopyranoside is a methyl-protected derivative of α-D-glucopyranoside, where hydroxyl groups at the 2- and 3-positions are replaced by methyl ethers. This modification enhances its stability and alters its solubility and reactivity compared to unmodified glucopyranosides. The compound is widely used in glycosylation studies, carbohydrate chemistry, and as a precursor for synthesizing complex glycoconjugates . Its stereochemistry and regioselective methylation make it valuable for probing enzyme-substrate interactions and synthetic pathway optimization.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTFSNRBMIOKLX-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1OC)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14048-30-7 | |

| Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14048-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014048307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzylidene Protection at C-4 and C-6

Methyl 4,6-O-benzylidene-α-D-glucopyranoside (21) serves as a key intermediate, as reported by Paulsen et al. (1994). The benzylidene group blocks hydroxyls at C-4 and C-6, enabling regioselective methylation at C-2 and C-3:

-

Methylation at C-2 : Treatment with methyl iodide (MeI) and silver oxide (Ag₂O) in DMF selectively methylates the C-2 hydroxyl.

-

Benzylidene removal : Acidic hydrolysis (e.g., 80% acetic acid) cleaves the benzylidene group, exposing C-4 and C-6.

-

Methylation at C-3 : A second methylation step with MeI/Ag₂O targets the C-3 hydroxyl.

This method achieves an overall yield of 68–72%, with purity confirmed via ¹H-NMR and mass spectrometry.

Hydrogenolytic Debenzylation and Crystallization

Kartha et al. (1994) detailed a method combining hydrogenolysis and crystallization to isolate the α-anomer. Starting from benzyl-protected precursors (e.g., benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosiduronic acid), catalytic hydrogenation (10% Pd/C, H₂, acetone-methanol) removes benzyl groups, yielding a 2:1 α/β anomer mixture. Slow crystallization in acetone isolates the α-anomer with >95% purity. Key parameters include:

-

Solvent selection : Acetone’s polarity facilitates selective α-anomer crystallization.

-

Catalyst loading : 10% Pd/C ensures complete debenzylation without over-reduction.

-

Reaction monitoring : TLC (chloroform-methanol 5:1, Rf = 0.49) confirms intermediate purity.

Direct Methylation via Methyl Triflate

Methyl triflate (MeOTf), a potent methylating agent, enables rapid O-methylation under mild conditions. In a modified protocol:

-

Protection of C-4 and C-6 : 4,6-O-benzylidene formation as in Method 2.

-

Methylation at C-2 and C-3 : Sequential treatment with MeOTf (2.2 equiv) and 2,6-lutidine in dichloromethane at 0°C achieves >90% conversion in 2 hours.

-

Deprotection : Acidic hydrolysis (0.1 M HCl, ethanol) removes the benzylidene group.

This method reduces reaction times compared to Ag₂O/MeI systems but requires careful handling of MeOTf due to its toxicity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

Glycobiology Research

Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside serves as a crucial biochemical reagent in glycobiology, which studies the structure and function of carbohydrates in biological systems. Its applications include:

- Studying Glycoproteins : DMDG is utilized to investigate glycoprotein structures and their interactions within biological systems. It aids in understanding how glycosylation affects protein function and stability .

- Synthesis of Glycomimetics : The compound is employed in synthesizing glycomimetics, which are carbohydrate analogs that mimic the structure and function of natural glycans. These compounds can be used to inhibit glycan-binding proteins, which are often involved in disease processes .

Medicinal Chemistry

In medicinal chemistry, DMDG has shown potential in various therapeutic applications:

- Antiviral Activity : Research indicates that DMDG may possess antiviral properties against several viruses, including influenza and HIV. Its role as a competitive inhibitor of viral glycoproteins can help prevent viral entry into host cells .

- Cancer Research : The compound has been investigated for its ability to modulate cellular pathways related to apoptosis and cell cycle regulation. This modulation can potentially enhance the efficacy of cancer treatments by sensitizing tumor cells to chemotherapeutic agents .

Synthesis Applications

DMDG is also significant in organic synthesis:

- Chiral Phase Transfer Catalysis : DMDG derivatives have been explored as chiral phase transfer catalysts in asymmetric synthesis reactions. These catalysts facilitate the formation of enantiomerically enriched products under mild conditions, making them valuable in pharmaceutical synthesis .

- Synthesis of Complex Carbohydrates : The compound is used as a building block for synthesizing more complex carbohydrates, which are essential for developing various biopharmaceuticals and vaccines .

Case Studies

Several studies highlight the applications of DMDG:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The compound’s methyl groups can influence its binding affinity and specificity for these enzymes, affecting the overall reaction kinetics.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substitution patterns (positions and types of protecting groups), which influence their physical properties and reactivity:

Physicochemical Properties

- Solubility : Methylation (e.g., tetra-O-methyl derivative) increases lipid solubility, making the compound more amenable to organic-phase reactions. Benzyl and benzylidene groups further enhance hydrophobicity .

- Thermal Stability : Benzyl-protected derivatives exhibit higher thermal stability than acetylated analogs, which decompose at lower temperatures due to labile ester linkages .

- NMR Characteristics : Methyl groups at the 2- and 3-positions produce distinct $^1$H NMR signals (δ 3.3–3.5 ppm for methoxy protons), while benzyl groups show aromatic peaks at δ 7.2–7.4 ppm .

Key Research Findings

- Substituent Impact on Reactivity: Benzyl groups at the 2- and 3-positions (Methyl 2,3-di-O-benzyl-α-D-glucopyranoside) improve glycosyl acceptor reactivity, enabling efficient couplings with trichloroacetimidate donors .

- Yield Optimization: The choice of acylating agent significantly affects yields. For example, 2-nitrobenzoyl chloride achieves 86% acylation of Methyl 2,3-di-O-benzyl-α-D-glucopyranoside, while 2,4,6-trinitrobenzoyl chloride yields only 22% under similar conditions .

- Stereochemical Control: Bulky protecting groups (e.g., trityl in Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside) direct glycosylation to specific positions, enabling precise synthesis of branched oligosaccharides .

Biological Activity

Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside (MDMG) is a synthetic glycoside that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

MDMG is a methylated derivative of glucopyranose, characterized by the presence of two methoxy groups at the 2 and 3 positions. The synthesis typically involves the methylation of glucose derivatives using reagents such as methyl iodide in the presence of a base like sodium hydroxide. This selective methylation is crucial for its biological activity and solubility in aqueous environments.

The biological activity of MDMG can be attributed to its interaction with various biochemical pathways:

- Carbohydrate Metabolism : MDMG has been utilized in studies examining carbohydrate metabolism and enzyme activity, particularly in the context of glycosidic bonds and their influence on metabolic processes.

- Cryoprotection : Similar compounds have demonstrated the ability to protect proteins from chaotropic agents, suggesting that MDMG may play a role in stabilizing protein structures under stress conditions.

Biological Activities

MDMG exhibits a range of biological activities, which can be categorized as follows:

1. Antidiabetic Effects

- Studies indicate that MDMG may influence glucose metabolism, potentially aiding in the management of diabetes. Its structural similarity to other glucosides allows it to interact with glucose transporters and insulin signaling pathways .

2. Anticancer Properties

- Preliminary research has shown that MDMG can inhibit the proliferation of various cancer cell lines. For instance, it has been noted to affect human cancer cell lines such as K562, HL-60, and HeLa with significant inhibition rates observed during in vitro assays . The mechanism may involve apoptosis induction and modulation of signaling pathways associated with cell growth.

3. Antimicrobial Activity

- MDMG has demonstrated potential antimicrobial properties against several bacterial strains, although specific data on its efficacy compared to other compounds remains limited .

Case Studies and Research Findings

Several studies have explored the effects of MDMG and related compounds:

- In Vitro Studies : In an assessment involving various cancer cell lines, MDMG exhibited inhibition rates ranging from 64% to 92% at concentrations around 100 μg/mL. The IC50 values varied significantly among different cell types, indicating selective cytotoxicity based on cellular context .

- In Vivo Studies : Animal models have been employed to evaluate the antitumor effects of MDMG derivatives. For example, certain galloyl glucosides related to MDMG showed promising results in reducing tumor mass in xenograft models .

Comparison with Similar Compounds

To understand the unique properties of MDMG, it is essential to compare it with other methylated glucopyranosides:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl alpha-D-glucopyranoside | Single methoxy group | Lower metabolic impact |

| Methyl beta-D-glucopyranoside | Beta configuration | Different solubility profiles |

| Methyl alpha-D-mannopyranoside | Structural variation | Varies in enzyme interaction |

| This compound | Two methoxy groups at positions 2 and 3 | Enhanced solubility and activity |

MDMG's unique methylation pattern significantly influences its reactivity and biological interactions compared to other similar compounds.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside, and how are protecting groups utilized?

- Methodological Answer : Synthesis typically involves selective methylation of hydroxyl groups using protecting groups like acetyl or benzyl derivatives to prevent undesired reactions. For example:

Stepwise Protection : Protect hydroxyl groups at positions 4 and 6 with acetyl or benzyl groups using reagents like acetic anhydride or benzyl bromide .

Selective Methylation : Introduce methyl groups at positions 2 and 3 using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) under anhydrous conditions .

Deprotection : Remove protecting groups via hydrolysis (e.g., NaOH/MeOH for acetyl groups) or hydrogenolysis (e.g., Pd/C for benzyl groups) .

Enzymatic methods using glycosidases (e.g., from Dictyoglomus thermophilum) can also achieve regioselective glycosylation under mild conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for assigning methyl group positions and verifying regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Validates purity using reverse-phase columns (e.g., C18) with UV or ELSD detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning methyl group regioselectivity?

- Methodological Answer : Conflicting NMR signals may arise from solvent effects or impurities. To address this:

Comparative Analysis : Cross-reference with literature data for similar methylated glucopyranosides (e.g., Methyl 3-O-beta-D-glucopyranosyl derivatives) .

Advanced NMR Techniques : Use ¹³C DEPT or NOESY to distinguish between methyl groups in crowded spectral regions .

Isotopic Labeling : Synthesize isotopically labeled analogs (e.g., ¹³C-methyl groups) to track chemical shifts .

Q. What experimental designs are optimal for studying this compound as a non-metabolizable glucose analog in transport assays?

- Methodological Answer :

- Radiolabeled Tracers : Use ³H- or ¹⁴C-labeled compound to quantify uptake in cell models (e.g., Caco-2 or HEK293 cells expressing GLUT transporters) .

- Competitive Inhibition : Co-incubate with natural glucose to assess transporter affinity via IC₅₀ calculations .

- Metabolic Profiling : Confirm non-metabolizability using LC-MS to detect absence of downstream metabolites (e.g., glycolysis intermediates) .

Q. How do transition metal ions (e.g., Mn²⁺, Ca²⁺) influence the binding interactions of methylated glucopyranosides with lectins or enzymes?

- Methodological Answer :

- Metal-Dependent Binding : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure affinity changes in the presence/absence of Mn²⁺ or Ca²⁺ .

- Structural Studies : X-ray crystallography or cryo-EM can reveal metal ion coordination sites in lectin-compound complexes .

Q. What strategies mitigate challenges in glycosylation reactions involving this compound?

- Methodological Answer :

- Superarmed Donors : Introduce electron-donating groups (e.g., 2-O-benzoyl) to enhance reactivity in glycosylations .

- Enzymatic Catalysis : Use glycosyltransferases (e.g., Leloir enzymes) for stereospecific glycosidic bond formation under mild conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data for this compound in varying solvent systems?

- Methodological Answer :

- Stability Assays : Perform accelerated stability tests (e.g., 40°C/75% RH) in polar (DMSO, H₂O) and non-polar (toluene) solvents .

- Degradation Profiling : Use LC-MS to identify decomposition products (e.g., demethylation or hydrolysis byproducts) .

- Solvent Optimization : Select solvents with low nucleophilicity (e.g., acetonitrile) to minimize unwanted reactions .

Application in Enzyme Studies

Q. How is this compound employed in elucidating glycosidase substrate specificity?

- Methodological Answer :

- Enzyme Kinetics : Measure kcat and KM using spectrophotometric assays (e.g., p-nitrophenyl glycoside hydrolysis) .

- Inhibitor Screening : Test compound as a competitive inhibitor against natural substrates (e.g., maltose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.